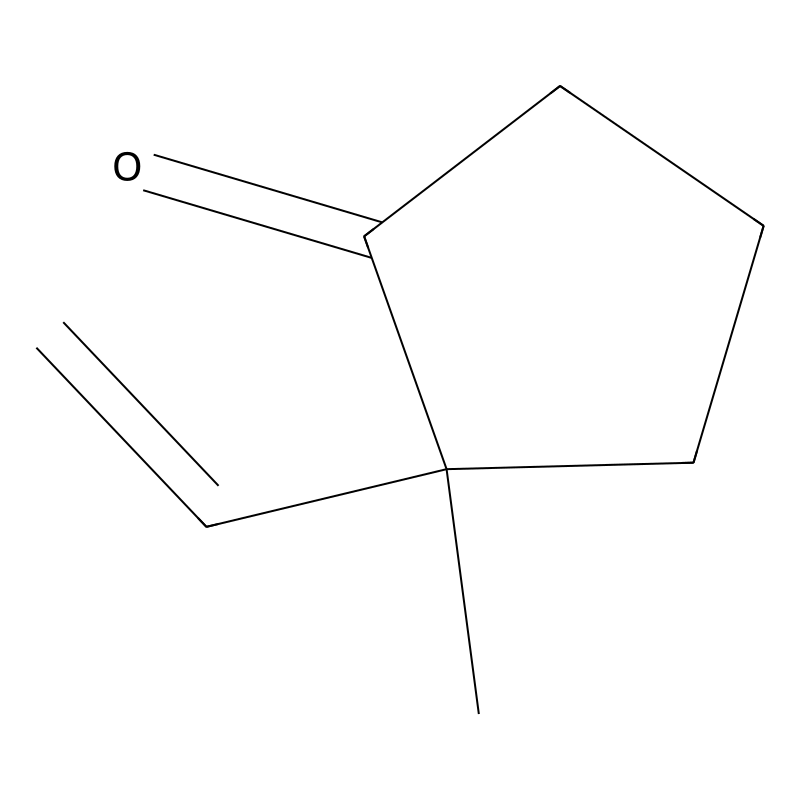2-Methyl-2-vinylcyclopentanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Methyl-2-vinylcyclopentanone is an organic compound characterized by a cyclopentanone structure with a vinyl group and a methyl substituent at the second carbon position. Its molecular formula is , and it is classified as a ketone due to the presence of the carbonyl group (C=O). The compound appears as a clear liquid and has notable applications in organic synthesis due to its reactive vinyl group, which can participate in various
The chemical reactivity of 2-methyl-2-vinylcyclopentanone is primarily influenced by its functional groups. Key reactions include:
- Nucleophilic Addition: The carbonyl carbon acts as an electrophile, allowing nucleophiles to add to it, forming new C-C bonds while breaking the C-O pi bond. This is particularly relevant in reactions involving Grignard reagents, where the addition of a nucleophile leads to the formation of alcohols after protonation .
- Diels-Alder Reactions: The vinyl group can participate in Diels-Alder cycloaddition reactions, making it useful for synthesizing larger cyclic compounds .
- Electrophilic Addition: The vinyl group can undergo electrophilic addition reactions, allowing for the introduction of various substituents into the molecule.
The synthesis of 2-methyl-2-vinylcyclopentanone can be achieved through several methods:
- Grignard Reaction: A common approach involves reacting a suitable vinyl halide with a cyclopentanone derivative in the presence of a Grignard reagent. This method allows for the formation of the desired ketone through nucleophilic addition followed by hydrolysis .
- Direct Vinylation: Another method includes direct vinylation of 2-methylcyclopentanone using vinyl magnesium bromide or similar reagents under controlled conditions.
- Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving precursors that contain both vinyl and ketone functionalities.
2-Methyl-2-vinylcyclopentanone has several applications in organic chemistry:
- Synthetic Intermediate: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical industries.
- Building Block for Polymers: Due to its reactive double bond, it can be used as a building block in polymer synthesis, contributing to materials with desirable properties.
- Flavor and Fragrance Industry: Compounds with similar structures are often utilized in flavoring and fragrance formulations due to their pleasant aromatic profiles.
Research into the interactions of 2-methyl-2-vinylcyclopentanone with other chemical entities could provide insights into its reactivity and potential applications. Interaction studies typically focus on:
- Reactivity with Nucleophiles: Understanding how this compound reacts with various nucleophiles can inform its use in synthetic pathways.
- Stability in Different Solvents: Investigating how solvent polarity affects its reactivity may reveal optimal conditions for its use in reactions.
Several compounds exhibit structural similarities to 2-methyl-2-vinylcyclopentanone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylcyclopentanone | Ketone | Lacks vinyl group; simpler structure |
| Vinylcyclohexanone | Ketone | Larger ring; more steric hindrance |
| 3-Vinylcyclopentanone | Ketone | Vinyl group at different position; altered reactivity |
| 3-Methyl-3-vinylcyclobutanone | Ketone | Smaller ring; different spatial arrangement |
The uniqueness of 2-methyl-2-vinylcyclopentanone lies in its specific combination of functional groups that allow for versatile reactivity while maintaining a relatively stable cyclopentanone framework. This makes it particularly useful in synthetic applications compared to its analogs.








